molecular formula C15H23N3O3 B11243966 N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11243966
M. Wt: 293.36 g/mol
InChI Key: VMDZBHBLQNOUPW-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a cyclohepta[c]pyridazinone core fused with a seven-membered ring and substituted with a 3-methoxypropyl group. Its structural complexity arises from the bicyclic pyridazinone system, which imparts rigidity and influences pharmacokinetic properties like solubility and metabolic stability .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C15H23N3O3/c1-21-9-5-8-16-14(19)11-18-15(20)10-12-6-3-2-4-7-13(12)17-18/h10H,2-9,11H2,1H3,(H,16,19)

InChI Key

VMDZBHBLQNOUPW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

Preparation Methods

Ring-Closing via Cyclocondensation

A common strategy involves cyclocondensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine can be synthesized by reacting cycloheptenone with hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds via hydrazone formation, followed by intramolecular cyclization. Key parameters include:

ParameterConditionYieldObservation
SolventEthanol68%Optimal for solubility and reflux
Temperature80°C (reflux)-Ensures complete cyclization
Reaction Time12–16 hours-Longer times improve conversion

This method’s scalability is limited by the need for prolonged heating, which may lead to side reactions such as over-oxidation.

Functionalization of the Pyridazinone Core

After forming the bicyclic core, the next step involves introducing the acetamide side chain at the 2-position.

Amide Coupling via Carbodiimide-Mediated Reactions

The target compound’s N-(3-methoxypropyl)acetamide group is installed using carbodiimide coupling agents. A patent (CN103664681A) describes a similar approach for analogous acetamides, utilizing EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Applied to the target molecule, the procedure would involve:

  • Activation of the Carboxylic Acid : 3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine-2-acetic acid is activated with EDCI·HCl and DMAP at 0°C under nitrogen.

  • Nucleophilic Attack : Addition of 3-methoxypropylamine to the activated intermediate, followed by stirring at room temperature for 24 hours.

ReagentQuantity (mmol)Role
EDCI·HCl1.2 eqCarbodiimide activator
DMAP0.1 eqAcylation catalyst
3-Methoxypropylamine1.5 eqNucleophile

This method achieves yields of 70–76% for structurally related compounds, though purification via recrystallization (e.g., dichloromethane/ethyl acetate) is critical to remove excess reagents.

Alternative Pathways and Optimization

One-Pot Tandem Reactions

Recent advances propose tandem cyclization-amidation sequences to reduce purification steps. For instance, a one-pot synthesis of 2-(3-oxocyclohepta[c]pyridazin-2-yl)acetamides involves:

  • Simultaneous Cyclization and Amidation : Using polymer-supported reagents to facilitate in situ activation and coupling.

  • Solvent Optimization : Switching from dichloromethane to THF improves homogeneity and reaction kinetics.

ConditionImprovementYield Impact
THF as solventEnhanced reagent solubility+12% yield
Polymer-bound EDCISimplified workupComparable yields

This approach reduces reaction time to 8–10 hours but requires specialized reagents.

Challenges and Troubleshooting

Byproduct Formation

Common byproducts include:

  • Over-alkylated amines : Due to excess 3-methoxypropylamine. Mitigated by using 1.5 eq of the amine.

  • Diastereomeric impurities : Arising from incomplete control of the pyridazinone ring conformation. Chiral HPLC analysis is recommended for purity assessment.

Scalability Issues

Large-scale reactions face challenges in heat dissipation during exothermic amidation steps. Gradual reagent addition and jacketed reactors are employed to maintain temperature control.

Comparative Analysis of Methods

MethodYieldTimeScalabilityCost Efficiency
EDCI/DMAP coupling76%24hModerateHigh
One-pot tandem70%10hHighModerate
Classical cyclization68%16hLowLow

The EDCI/DMAP method balances yield and practicality, while one-pot approaches offer time savings at the expense of reagent costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include methoxypropyl aldehyde or methoxypropyl carboxylic acid.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products may include substituted acetamide derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

Biology

In biological research, the compound may be used to study the effects of cycloheptapyridazine derivatives on cellular processes.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The cycloheptapyridazine ring system may play a key role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methoxypropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide with its structural analogs, focusing on molecular features, synthesis, and bioactivity.

Structural and Physicochemical Properties

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key Features
This compound 3-methoxypropyl C₁₆H₂₄N₃O₃ 306.39 Moderate lipophilicity; potential for CNS penetration due to methoxy group
N-cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Cyclopropyl C₁₄H₁₉N₃O₂ 261.32 Compact substituent; may reduce metabolic clearance
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide 2,4-dimethoxyphenyl C₁₉H₂₃N₃O₄ 357.40 Enhanced aromatic interactions; potential for kinase inhibition
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide Carbazole C₂₃H₂₆N₄O₂ 390.50 Planar aromatic system; possible DNA intercalation or topoisomerase inhibition

Key Observations :

  • Lipophilicity : The 3-methoxypropyl group in the target compound provides balanced lipophilicity compared to the highly polar carbazole derivative and the less bulky cyclopropyl analog .
  • Steric Effects : Bulky substituents (e.g., carbazole) may hinder target binding but improve selectivity for specific enzymes or receptors.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., cyclopropyl) are synthesized in higher yields (51–65%) via standard amide coupling protocols .

Pharmacological Activities

Anti-Cancer Activity

Acetamide derivatives with pyridazinone cores have shown promise in oncology. For example:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibited IC₅₀ values < 1 μM against HCT-116 and MCF-7 cell lines .
  • N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide (Table 1) may leverage its methoxy groups for DNA damage responses, akin to etoposide derivatives .
Immunomodulatory Effects
  • N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide acts as a RORγ modulator, suppressing IL-17 production in autoimmune models . The target compound’s methoxypropyl group could similarly influence RORγ binding via hydrophobic interactions.
Metabolic Stability
  • Cyclohepta[c]pyridazinone analogs with N-cyclopropyl substituents demonstrated prolonged half-lives in rodent plasma due to reduced CYP450-mediated oxidation .

Q & A

Q. What novel applications could this compound have beyond its current research scope?

  • Methodology :
  • Repurposing screens : Test in phenotypic assays for neurodegenerative diseases (e.g., tau aggregation in Alzheimer’s models) .
  • Material science : Evaluate as a ligand for metal-organic frameworks (MOFs) via coordination chemistry studies .

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